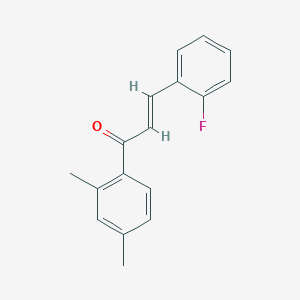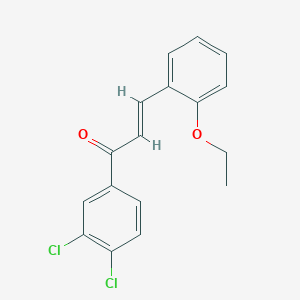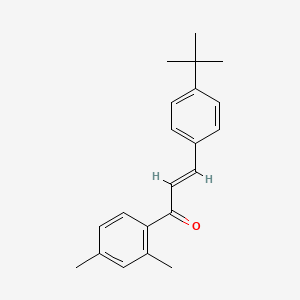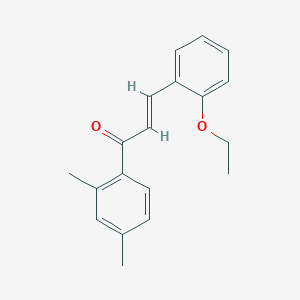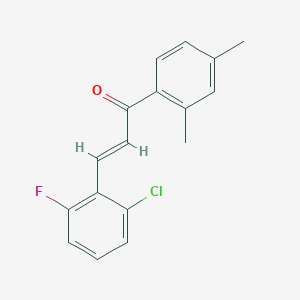
(2E)-3-(2-Chloro-6-fluorophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(2-Chloro-6-fluorophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one, commonly known as 2-Chloro-6-fluoro-1-(2,4-dimethylphenyl)prop-2-en-1-one, is a synthetic organic compound with a wide range of applications in science and industry. It is a versatile compound, with a variety of properties that make it useful for a range of applications, from drug synthesis to industrial processes.
Applications De Recherche Scientifique
2-Chloro-6-fluoro-1-(2,4-dimethylphenyl)prop-2-en-1-one has a wide range of applications in scientific research. It is used as a synthetic intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a catalyst in organic reactions, and as a reagent for the synthesis of other compounds. In addition, it is used in the synthesis of a variety of polymers, including polyurethanes and polyesters.
Mécanisme D'action
The mechanism of action of 2-Chloro-6-fluoro-1-(2,4-dimethylphenyl)prop-2-en-1-one is not well understood. However, it is believed to act as an electrophile, reacting with nucleophiles to form covalent bonds. This reaction is believed to be the basis for its use as a catalyst in organic reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-6-fluoro-1-(2,4-dimethylphenyl)prop-2-en-1-one are not well understood. It is not known to be toxic, but it is not recommended for use in humans or animals.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-6-fluoro-1-(2,4-dimethylphenyl)prop-2-en-1-one has several advantages when used in laboratory experiments. It is a stable compound, with a long shelf life, and is relatively non-toxic. It is also relatively inexpensive, making it a cost-effective choice for laboratory experiments. However, it is not soluble in water, making it difficult to use in aqueous solutions. It is also not very soluble in organic solvents, making it difficult to use in organic reactions.
Orientations Futures
There are several potential future directions for the use of 2-Chloro-6-fluoro-1-(2,4-dimethylphenyl)prop-2-en-1-one. It could be used as a catalyst in organic reactions, or as a reagent for the synthesis of other compounds. It could also be used in the synthesis of polymers, such as polyurethanes and polyesters. It could also be used as a starting material for the synthesis of pharmaceuticals and other organic compounds. Finally, it could be used as a reagent in the synthesis of novel compounds, such as polycyclic aromatic hydrocarbons.
Méthodes De Synthèse
The synthesis of 2-Chloro-6-fluoro-1-(2,4-dimethylphenyl)prop-2-en-1-one can be achieved through a variety of methods. One method involves the reaction of 2,4-dimethylphenylmagnesium bromide with 1-chloro-2-fluoro-3-nitrobenzene, which yields the desired product. Another method involves the reaction of 2-chloro-6-fluorobenzaldehyde with 2,4-dimethylphenylmagnesium bromide, which also yields the desired product. In both cases, the reaction is carried out in the presence of anhydrous magnesium chloride and a catalytic amount of copper chloride.
Propriétés
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFO/c1-11-6-7-13(12(2)10-11)17(20)9-8-14-15(18)4-3-5-16(14)19/h3-10H,1-2H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGHRPJXIIKCIAI-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C=CC2=C(C=CC=C2Cl)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(=O)/C=C/C2=C(C=CC=C2Cl)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-Chloro-6-fluorophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

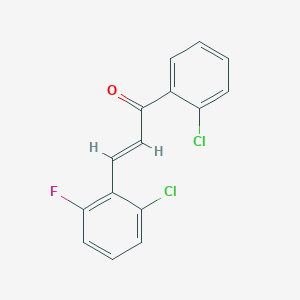

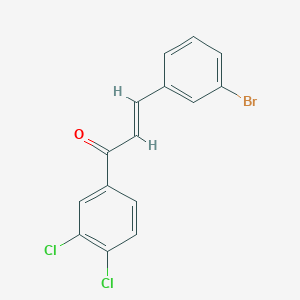

![(2E)-1-(3-Methoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346516.png)
